molecular formula C19H14ClF4N5OS B11581827 N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11581827
M. Wt: 471.9 g/mol
InChI Key: XJEQDMYECXOUJW-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields of the desired product . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

For industrial production, the same one-pot catalyst-free procedure can be scaled up. The use of dibenzoylacetylene and triazole derivatives ensures a straightforward and cost-effective synthesis process. The reaction can be carried out in large reactors with controlled temperature and pressure conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of chloro and fluorophenyl groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluorophenyl groups.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure and functional groups.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole: Similar in structure but with different functional groups.

    Triazolo[1,5-a]pyrimidine: Another related compound with a different ring system.

    Triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with variations in the substituents.

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its combination of chloro, trifluoromethyl, and fluorophenyl groups, which impart distinct chemical properties and potential applications. Its synthesis is efficient, and it exhibits a range of chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H14ClF4N5OS

Molecular Weight

471.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H14ClF4N5OS/c1-9-26-27-18-29(9)28-15(10-2-4-11(21)5-3-10)16(31-18)17(30)25-12-6-7-14(20)13(8-12)19(22,23)24/h2-8,15-16,28H,1H3,(H,25,30)

InChI Key

XJEQDMYECXOUJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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